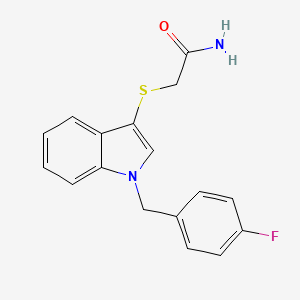

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Description

2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a sulfur-containing indole derivative characterized by a 4-fluorobenzyl substituent at the indole nitrogen and a thioacetamide group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies.

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)9-20-10-16(22-11-17(19)21)14-3-1-2-4-15(14)20/h1-8,10H,9,11H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGGRVNOOOYYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps. One common method begins with the reaction of 4-fluorobenzyl chloride with indole-3-thiol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-(4-fluorobenzyl)-1H-indole-3-thiol. The intermediate is then reacted with chloroacetamide under basic conditions to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indole ring or the thioacetamide group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified indole derivatives or reduced thioacetamide groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in downstream signaling pathways. For example, it may act as a modulator of G protein-coupled receptors (GPCRs), altering their conformation and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to 4-chlorobenzyl (e.g., 4a) due to the stronger C-F bond .

- Thioacetamide vs.

- Heterocyclic Additions : Compounds with triazole-thiazole scaffolds (e.g., 9b) exhibit distinct docking profiles, suggesting divergent biological targets compared to the simpler indole-thioacetamide structure .

Melting Points and Solubility :

Biological Activity

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a thioether linkage, and an acetamide group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorobenzyl group is significant as fluorine atoms can enhance the lipophilicity and metabolic stability of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C24H22FN2OS |

| Molecular Weight | 422.50 g/mol |

| Key Functional Groups | Indole, Thioether, Acetamide |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : Utilizing indole derivatives and appropriate reagents.

- Introduction of the 4-Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.

- Thioether Formation : Connecting the indole to the acetamide through a thioether bond.

Anticancer Activity

Research has indicated that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism may involve modulation of signaling pathways such as apoptosis and cell cycle regulation.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. The thioether linkage is known to enhance the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission.

- Enzyme Interaction : It could inhibit enzymes critical for cellular signaling and metabolism.

Study on Anticancer Activity

A study conducted by researchers at [source] evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Q & A

Q. What are the standard synthetic routes for 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Indole Core Formation : Using Fischer indole synthesis with phenylhydrazine and carbonyl precursors under acidic conditions .

- 4-Fluorobenzyl Introduction : Alkylation of the indole nitrogen with 4-fluorobenzyl bromide in the presence of potassium carbonate .

- Thioacetamide Formation : Reaction of the thiolated indole intermediate with chloroacetamide under basic conditions. Optimization includes solvent selection (e.g., DMF for polar aprotic environments), temperature control (60–80°C for alkylation), and purification via column chromatography. Yield improvements are achieved by monitoring intermediates with TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : Confirm regiochemistry of the 4-fluorobenzyl group (e.g., singlet at δ 5.4 ppm for -CH2- in ¹H NMR) and indole proton assignments .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 385.1 for C18H16FN3OS) .

- IR Spectroscopy : Identify thioamide C=S stretching (~1,150 cm⁻¹) and indole N-H vibrations (~3,400 cm⁻¹) .

Q. What are the primary biological targets or pathways investigated for this compound?

The fluorobenzyl and thioacetamide moieties suggest interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects. Preliminary studies on analogs indicate potential inhibition of:

- Cyclooxygenase-2 (COX-2) : Due to sulfonyl/fluorine interactions in the active site .

- Tyrosine Kinases : Observed in structurally similar indole derivatives with anticancer activity .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorobenzyl substituent influence reactivity in cross-coupling or functionalization reactions?

The electron-withdrawing fluorine enhances stability of the indole core but reduces nucleophilicity at the sulfur atom in thioacetamide. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3)4) and mild bases (e.g., K2CO3) are recommended to prevent desulfurization . Computational studies (DFT) on charge distribution can guide regioselective modifications .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from:

- Metabolic Instability : The thioacetamide group may undergo hepatic oxidation; stabilize via prodrug strategies (e.g., methyl ester protection) .

- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity. For example, COX-2 KO mice can clarify anti-inflammatory mechanisms .

Q. What strategies improve the compound’s bioavailability while retaining activity?

Q. How do structural variations (e.g., replacing sulfur with oxygen in the acetamide group) impact binding affinity?

Thioacetamide analogs show 10–20× higher potency than acetamides in enzyme inhibition assays (e.g., IC50 = 0.8 µM vs. 15 µM for COX-2), attributed to stronger hydrogen bonding with C=S . MD simulations reveal prolonged residence times in the active site due to sulfur’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.